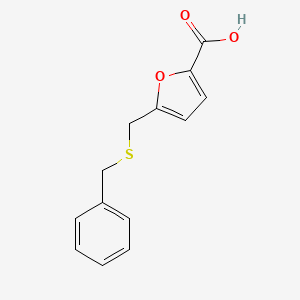

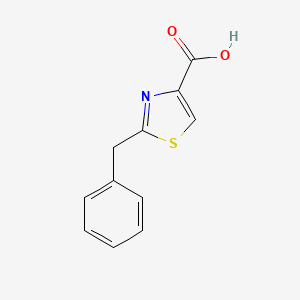

5-Benzylsulfanylmethyl-furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a chemical compound with the molecular formula C13H12O3S . It is a member of the class of furoic acids .

Molecular Structure Analysis

The molecular structure of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid includes a furan ring substituted with a benzylsulfanyl group and a carboxylic acid group . The molecular weight of the compound is 248.30 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid include a molecular weight of 248.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The compound has a topological polar surface area of 75.7 Ų .Aplicaciones Científicas De Investigación

- Field : Green Chemistry

- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the chemical industry as a replacement for traditional resources such as crude oil .

- Methods : The switch from traditional resources to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Field : Sustainable Chemistry & Engineering

- Application : Furan derivatives are used in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins .

- Methods : The processes involved in the monomers preparation include reductive amination, etherification, esterification, and carbonatation .

- Results : The review reports quasi-exhaustive synthetic pathways of epoxy precursors containing furanic moieties and describes the resulting resins .

Furan Platform Chemicals

Synthesis of Epoxy Resins

- Field : Green Chemistry

- Application : This perspective offers a look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .

- Methods : The change from traditional resources such as crude oil to biomass requires the replacement of chemical reactants and petroleum refineries with biorefineries .

- Results : The article shows the range of compounds that can be economically synthesized from biomass via FPCs .

- Field : Catalysis

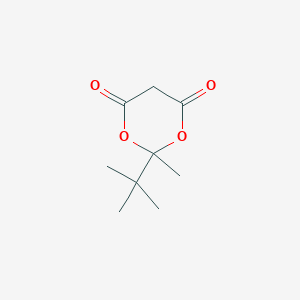

- Application : A novel catalytic strategy involving protective chemistry is presented for the selective production of 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from concentrated 5-hydroxymethylfurfural (HMF) solutions .

- Methods : The reactive formyl group of HMF is protected by acetalization with 1,3-propanediol (PDO), preventing degradation .

- Results : The study presents a catalytic strategy for the selective production of FFCA and FDCA .

Furan Platform Chemicals Beyond Fuels and Plastics

Selective Production of 5-Formylfuran-2-carboxylic Acid and Furan-2,5-dicarboxylic Acid

Propiedades

IUPAC Name |

5-(benzylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-13(15)12-7-6-11(16-12)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBLYLGNCNZCEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353417 |

Source

|

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

CAS RN |

91903-26-3 |

Source

|

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)